5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one
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Overview
Description
5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one is a synthetic organic compound that features a benzodioxole moiety and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole intermediate is then alkylated with a suitable halogenated pentene derivative.
Piperidine Introduction: The final step involves the nucleophilic substitution of the halogenated intermediate with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions may target the double bond in the pentene chain.
Substitution: The benzodioxole and piperidine moieties can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted benzodioxole or piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be a building block for more complex molecules.
Biology
Biochemistry: Studied for interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one would depend on its specific biological target. Generally, compounds with benzodioxole and piperidine structures can interact with various enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(2H-1,3-Benzodioxol-5-YL)-1-(morpholin-1-YL)pent-3-EN-1-one: Similar structure with a morpholine ring instead of piperidine.
5-(2H-1,3-Benzodioxol-5-YL)-1-(pyrrolidin-1-YL)pent-3-EN-1-one: Contains a pyrrolidine ring.
Uniqueness
The unique combination of the benzodioxole and piperidine moieties in 5-(2H-1,3-Benzodioxol-5-YL)-1-(piperidin-1-YL)pent-3-EN-1-one may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
23512-55-2 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-3-en-1-one |
InChI |
InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,8-9,12H,1,4-7,10-11,13H2 |
InChI Key |
MJBOPSKIWRUIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC=CCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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